
Iodo(diphenyl)(propan-2-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo(diphenyl)(propan-2-yl)stannane, also known as stannane, iodo(1-methylethyl)diphenyl, is an organotin compound with the molecular formula C₁₅H₁₇ISn. This compound is characterized by the presence of an iodine atom, two phenyl groups, and a propan-2-yl group attached to a tin atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iodo(diphenyl)(propan-2-yl)stannane typically involves the reaction of diphenylstannane with an appropriate iodinating agent. One common method is the reaction of diphenylstannane with iodine in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Iodo(diphenyl)(propan-2-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, alkoxides, or amines.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or halogens.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
Oxidation Reactions: Conducted in aqueous or organic solvents at controlled temperatures.
Reduction Reactions: Performed in anhydrous conditions to prevent hydrolysis of the tin compound.
Major Products Formed:
Substitution Reactions: Formation of various organotin derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of tin oxides or higher oxidation state tin halides.
Reduction Reactions: Formation of lower oxidation state tin compounds.
Applications De Recherche Scientifique
Iodo(diphenyl)(propan-2-yl)stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in cross-coupling reactions.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of iodo(diphenyl)(propan-2-yl)stannane involves its interaction with various molecular targets, including enzymes and receptors. The tin atom can form coordination complexes with biological molecules, leading to inhibition or activation of enzymatic activity. The compound’s ability to undergo substitution and oxidation reactions also allows it to modify biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Diphenylstannane: Lacks the iodine atom and has different reactivity and applications.
Triphenylstannane: Contains three phenyl groups and exhibits different chemical properties.
Iodo(trimethyl)stannane: Contains methyl groups instead of phenyl groups, leading to different reactivity.
Uniqueness: Iodo(diphenyl)(propan-2-yl)stannane is unique due to the presence of both phenyl and propan-2-yl groups attached to the tin atom, along with an iodine atom. This combination of functional groups imparts distinct reactivity and makes it a versatile reagent in various chemical transformations.
Propriétés
Numéro CAS |
1021-22-3 |
|---|---|
Formule moléculaire |
C15H17ISn |
Poids moléculaire |
442.91 g/mol |
Nom IUPAC |
iodo-diphenyl-propan-2-ylstannane |
InChI |
InChI=1S/2C6H5.C3H7.HI.Sn/c2*1-2-4-6-5-3-1;1-3-2;;/h2*1-5H;3H,1-2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
AGFQNAMBEVTJOA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)


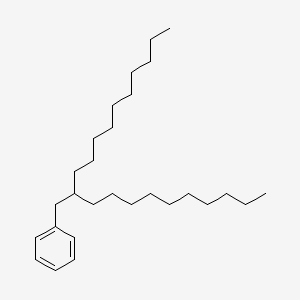

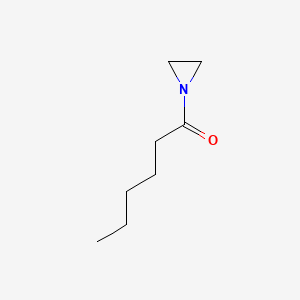
![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)

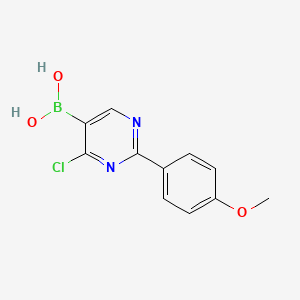
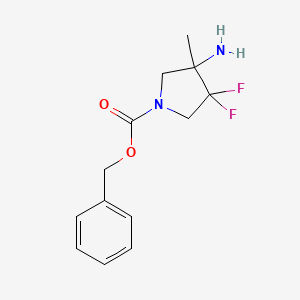
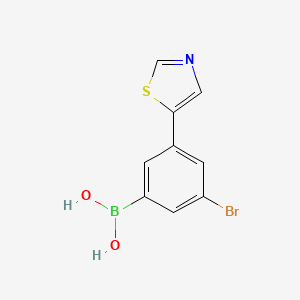
![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
